molecular formula C13H20N2O5S B5602468 N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinesulfonamide

N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinesulfonamide

Cat. No. B5602468
M. Wt: 316.38 g/mol
InChI Key: WPBBSYJLTOLIPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinesulfonamide-like compounds often involves condensation reactions, where specific functional groups combine, resulting in the elimination of a small molecule, such as water. For instance, a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine, highlighting a common approach in synthesizing sulfonamide derivatives (Elangovan et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using various spectroscopic methods, including FTIR, NMR, and UV-Visible spectroscopy. These techniques provide insights into the compound's functional groups, bond connectivity, and overall molecular geometry. Computational methods, such as Density Functional Theory (DFT), further support the structural analysis by predicting vibrational frequencies, molecular orbitals, and electronic transitions, as demonstrated in the study of related sulfonamide compounds (Elangovan et al., 2021).

Scientific Research Applications

Anticancer Potential

Several sulfonamide derivatives have demonstrated promising anticancer activities. For instance, novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-substituted benzenesulfonamide pharmacophore have shown nanomolar inhibitory activity against carbonic anhydrase isoform IX, a target for anticancer drugs, making them potential anticancer drug candidates (Aimene et al., 2019). Furthermore, sulfonamides with 3,4,5-trimethoxyphenyl motifs have been identified as selective inhibitors of carbonic anhydrase isoenzymes, crucial for developing new anticancer agents (Gul et al., 2018).

Catalytic and Synthetic Applications

Sulfonamides also play a significant role in catalysis and synthetic chemistry. For example, compounds bearing pyridinesulfonamide ligands have been synthesized and assessed for transfer hydrogenation of ketones, demonstrating high activity without the need for basic additives, halide abstractors, or protection from air, offering a practical approach for organic synthesis (Ruff et al., 2016).

Enzyme Inhibition

Sulfonamides incorporating 1,3,5-triazine structural motifs have been investigated for their enzyme inhibitory profiles, showing potential against diseases associated with acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are linked to conditions such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating the therapeutic potential of sulfonamide derivatives in treating these diseases (Lolak et al., 2020).

Structural Studies

Research on the crystal structures of pyridinesulfonamides and sulfonic acids has provided valuable insights into their hydrogen bonding and molecular packing. This information is crucial for polymorph screening and solid form hunting of pharmacologically active sulfonamides, contributing to the development of more effective and stable drug formulations (Akiri et al., 2012).

Mechanism of Action

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Future Directions

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . Therefore, compounds containing the TMP group, like “N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinesulfonamide”, may have potential for future research and development in various biomedical applications.

properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-18-11-8-10(9-12(19-2)13(11)20-3)14-21(16,17)15-6-4-5-7-15/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBBSYJLTOLIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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